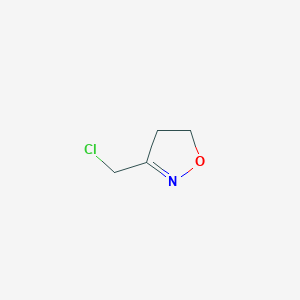
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Scaffolds for Chemical Elaboration
"3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" and its derivatives serve as reactive scaffolds for synthetic chemistry, enabling the preparation of a variety of functionalized oxazoles. For example, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue specifically facilitates these substitutions, showcasing the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).
Oxidative Gold Catalysis
In the realm of catalysis, the bidentate ligand-modified gold catalysis has been applied to coerce the reaction of α-oxo gold carbenes with nucleophiles, leading to the efficient synthesis of 2,4-disubstituted oxazoles. This process highlights the potential of using "this compound" derivatives in innovative catalytic methods, particularly in the formation of oxazole rings, which are significant in various natural products (Luo et al., 2012).
Synthesis of Energetic Materials
The compound has implications in the design of high-performance insensitive energetic materials. For instance, the introduction of N-oxides into triazole compounds, leading to enhanced energetic properties, showcases the potential of "this compound" in the development of novel materials with significant performance characteristics (Dippold & Klapötke, 2013).
Antimicrobial Activity
Compounds derived from "this compound" have been studied for their antimicrobial properties. For instance, derivatives of 5-trichloromethyl-4,5-dihydroisoxazoles synthesized through cyclocondensation exhibited antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents (Flores et al., 2013).
作用機序
Mode of Action
It’s worth noting that chloromethyl groups in other compounds are often involved in alkylation reactions, which can lead to modifications of proteins and nucleic acids .
Result of Action
It’s possible that the compound could have alkylating activity due to its chloromethyl group, which could lead to modifications of cellular macromolecules .
特性
IUPAC Name |
3-(chloromethyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4-1-2-7-6-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRAISHQRLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)
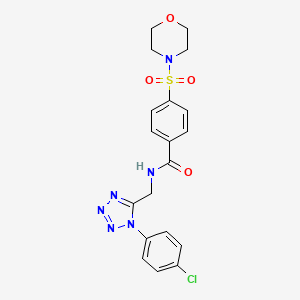

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2840127.png)
![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)
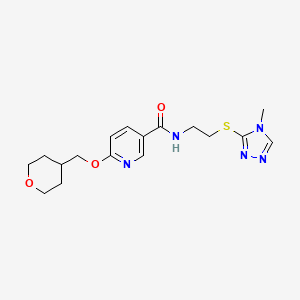
![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2840133.png)
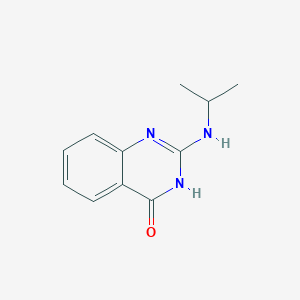
![dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine](/img/structure/B2840135.png)
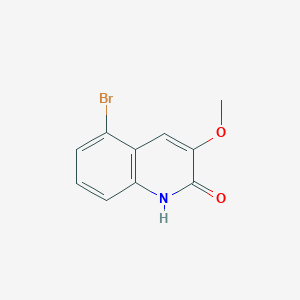
![1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea](/img/structure/B2840139.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)
